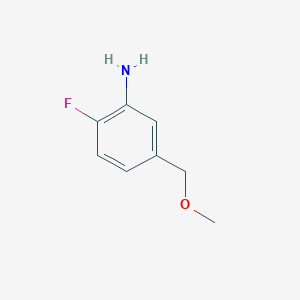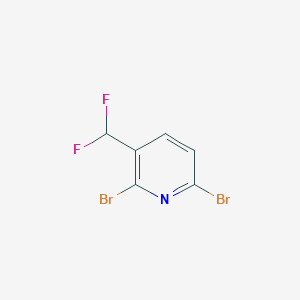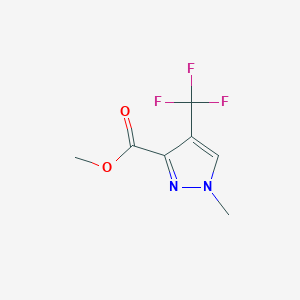
2-Oxoindoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoindoline-4-carbaldehyde is a chemical compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its versatile applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with formylating agents. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing catalysts and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxoindoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxoindoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Isatin: Another indole derivative with similar structural features but different reactivity and applications.
Indole-3-carboxaldehyde: Shares the indole core but differs in the position of the formyl group.
2-Oxoindoline-5-carbaldehyde: Similar structure with the formyl group at a different position on the indole ring.
Uniqueness: 2-Oxoindoline-4-carbaldehyde is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its position on the indole ring allows for selective functionalization, making it a versatile intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-oxo-1,3-dihydroindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-8-7(6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12) |
InChI-Schlüssel |
QXFMZCBCCYPXPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2NC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)




